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Compound of Interest

Compound Name:
2-Chloro-6-methylpyridine-4-

boronic acid

Cat. No.: B594455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methylpyridine-4-
boronic acid, a key building block in modern medicinal chemistry and synthetic organic

chemistry. This document details its chemical properties, synthesis, and applications, with a

focus on its role in the development of novel therapeutics.

Core Compound Properties
2-Chloro-6-methylpyridine-4-boronic acid is a substituted pyridinylboronic acid that serves

as a crucial reagent in cross-coupling reactions. Its unique structural features, including the

chloro and methyl substituents on the pyridine ring, offer specific steric and electronic

properties that are advantageous for targeted chemical syntheses.
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Property Value Reference

CAS Number 1320397-15-6 [1]

Molecular Formula C6H7BClNO2

Molecular Weight 171.39 g/mol

Appearance Off-white to white powder

Purity Typically ≥95%

Solubility

Soluble in methanol, DMSO,

and other polar organic

solvents

Synthesis and Mechanism
The synthesis of 2-Chloro-6-methylpyridine-4-boronic acid typically involves a multi-step

process, often culminating in a Miyaura borylation reaction. A generalized synthetic workflow is

outlined below.
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Caption: Generalized synthetic workflow for 2-Chloro-6-methylpyridine-4-boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction utilizing 2-Chloro-6-
methylpyridine-4-boronic acid.

Materials:

2-Chloro-6-methylpyridine-4-boronic acid

Aryl halide (e.g., Aryl bromide or iodide)
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Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

Base (e.g., K2CO3, Cs2CO3)

Solvent (e.g., Dioxane/Water, Toluene/Water, DME)

Inert gas (Nitrogen or Argon)

Procedure:

To a reaction vessel, add 2-Chloro-6-methylpyridine-4-boronic acid (1.2 equivalents), the

aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-

3.0 equivalents).

Purge the vessel with an inert gas for 10-15 minutes.

Add the degassed solvent system to the reaction mixture.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the

reaction is complete, as monitored by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired biaryl

product.

Applications in Drug Discovery
2-Chloro-6-methylpyridine-4-boronic acid is a versatile building block in the synthesis of

biologically active molecules. Its utility is particularly prominent in the construction of kinase

inhibitors and other targeted therapeutics. The pyridine nitrogen can act as a hydrogen bond
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acceptor, while the chloro and methyl groups can be tailored to fit into specific hydrophobic

pockets of target proteins.

Signaling Pathway Inhibition
Many kinase inhibitors target ATP-binding sites. The pyridine core, often introduced via

reagents like 2-Chloro-6-methylpyridine-4-boronic acid, can mimic the hinge-binding

interactions of the adenine moiety of ATP.
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Receptor Tyrosine Kinase (RTK)

RAS

RAF

MEK

ERK

Cell Proliferation

Kinase Inhibitor
(derived from 2-Chloro-6-

methylpyridine-4-boronic acid)

Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b594455?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Inhibition of the MAPK/ERK pathway by a kinase inhibitor.

Logical Workflow for Drug Candidate Synthesis
The development of a drug candidate often follows a structured synthetic and screening

process.
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Caption: Logical workflow from target identification to preclinical development.

Safety and Handling
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2-Chloro-6-methylpyridine-4-boronic acid should be handled in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion
2-Chloro-6-methylpyridine-4-boronic acid is a valuable and versatile reagent in the field of

organic synthesis and medicinal chemistry. Its application in Suzuki-Miyaura cross-coupling

reactions has enabled the efficient synthesis of a wide array of complex molecules, including

potent kinase inhibitors. A thorough understanding of its properties, synthesis, and reaction

methodologies is essential for researchers and scientists engaged in the discovery and

development of new pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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